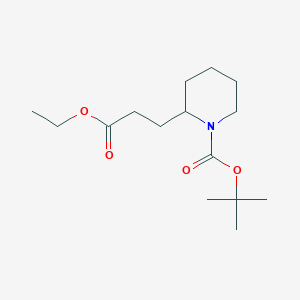

tert-Butyl 2-(3-ethoxy-3-oxopropyl)piperidine-1-carboxylate

Description

tert-Butyl 2-(3-ethoxy-3-oxopropyl)piperidine-1-carboxylate is a piperidine derivative featuring a tert-butoxycarbonyl (Boc) protective group at the 1-position and a 3-ethoxy-3-oxopropyl substituent at the 2-position of the piperidine ring. Its molecular formula is C₁₅H₂₇NO₄, with a molecular weight of 285.38 g/mol. This compound is structurally analogous to intermediates used in pharmaceutical synthesis, particularly for alkaloid derivatives and protease inhibitors .

Properties

IUPAC Name |

tert-butyl 2-(3-ethoxy-3-oxopropyl)piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H27NO4/c1-5-19-13(17)10-9-12-8-6-7-11-16(12)14(18)20-15(2,3)4/h12H,5-11H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAOHOKXHLIOZPO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC1CCCCN1C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H27NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00448963 | |

| Record name | tert-Butyl 2-(3-ethoxy-3-oxopropyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00448963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

470668-99-6 | |

| Record name | tert-Butyl 2-(3-ethoxy-3-oxopropyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00448963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Piperidine Alkylation

Piperidine is reacted with ethyl acrylate under Michael addition conditions to install the 3-ethoxy-3-oxopropyl group. The reaction is catalyzed by a base such as potassium carbonate in a polar aprotic solvent (e.g., DMF or acetonitrile).

Reaction Conditions:

Boc Protection

The secondary amine of the alkylated piperidine is protected using di-tert-butyl dicarbonate (Boc anhydride) in the presence of a mild base like triethylamine.

Reaction Conditions:

-

Substrate: 2-(3-Ethoxy-3-oxopropyl)piperidine (1.0 equiv)

-

Protecting Agent: Boc₂O (1.5 equiv)

-

Base: Et₃N (2.0 equiv)

-

Solvent: Dichloromethane, 0°C to RT, 6 hours

Advantages:

-

Straightforward and scalable.

-

High compatibility with acid-sensitive functional groups.

Limitations:

-

Requires careful control of reaction temperature to avoid epimerization.

One-Pot Tandem Alkylation-Protection Approach

To streamline synthesis, a one-pot method combining alkylation and Boc protection has been developed. This approach minimizes intermediate isolation and improves overall efficiency.

Reaction Setup

Piperidine, ethyl acrylate, and Boc anhydride are reacted sequentially in a single vessel. A phase-transfer catalyst (e.g., tetrabutylammonium bromide) enhances reactivity.

Reaction Conditions:

Optimization Insights

-

Solvent Choice: Aqueous THF improves solubility of inorganic bases and facilitates byproduct removal.

-

Catalyst Loading: Excess TBAB (>0.2 equiv) leads to emulsion formation, complicating workup.

Enantioselective Synthesis via Chiral Auxiliaries

For applications requiring enantiopure material, asymmetric synthesis routes employing chiral catalysts or auxiliaries have been explored.

Chiral Ligand-Mediated Alkylation

A palladium-catalyzed asymmetric allylic alkylation installs the ethoxycarbonylpropyl group with high enantiomeric excess (ee).

Reaction Conditions:

Dynamic Kinetic Resolution

Using a lipase enzyme (e.g., CAL-B), dynamic resolution of a racemic intermediate achieves >99% ee.

Key Steps:

-

Racemic 2-(3-ethoxy-3-oxopropyl)piperidine is treated with vinyl acetate.

-

CAL-B selectively acetylates the (R)-enantiomer.

-

Boc protection of the remaining (S)-amine yields the desired product.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | ee (%) | Complexity | Cost |

|---|---|---|---|---|

| Stepwise Alkylation-Boc | 70–85 | N/A | Moderate | Low |

| One-Pot Tandem | 70–75 | N/A | Low | Medium |

| Asymmetric Catalysis | 60 | 92 | High | High |

| Enzymatic Resolution | 50–55 | >99 | Very High | Very High |

Trade-offs:

-

Stepwise Alkylation-Boc: Optimal for bulk production but lacks stereocontrol.

-

Asymmetric Methods: High enantioselectivity at the expense of yield and cost.

Purification and Characterization

Chemical Reactions Analysis

tert-Butyl 2-(3-ethoxy-3-oxopropyl)piperidine-1-carboxylate undergoes various chemical reactions, including:

-

Oxidation: : The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation typically targets the ethoxy-oxopropyl group, leading to the formation of carboxylic acids or ketones.

-

Reduction: : Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions often reduce the carbonyl group to an alcohol.

-

Substitution: : The piperidine ring can undergo substitution reactions with electrophiles. For example, halogenation can be achieved using halogens like chlorine or bromine in the presence of a catalyst.

-

Hydrolysis: : The ester group in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Scientific Research Applications

Chemical Properties and Structure

The compound has a molecular formula of and a molecular weight of approximately 299.36 g/mol. Its structure features a tert-butyl group, an ethoxy group, and a piperidine ring, contributing to its unique chemical behavior.

Medicinal Chemistry

Pharmacological Potential

Research indicates that compounds similar to tert-butyl 2-(3-ethoxy-3-oxopropyl)piperidine-1-carboxylate exhibit various biological activities. Preliminary studies suggest potential applications in:

- Antimicrobial Activity : Compounds with similar structures have shown efficacy against a range of pathogens.

- Analgesic Properties : Some derivatives have been explored for pain relief applications.

Case Studies

A notable study investigated the synthesis and biological evaluation of related piperidine derivatives, revealing promising results in pain modulation and anti-inflammatory effects.

Organic Synthesis

Synthetic Methodologies

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

- Nucleophilic Substitution Reactions : Utilizing tert-butyl esters as starting materials.

- Condensation Reactions : Forming the piperidine ring through cyclization processes.

The following table summarizes the key synthetic routes:

| Synthetic Route | Description |

|---|---|

| Nucleophilic Substitution | Involves the reaction of a halide with a nucleophile to form the desired ester. |

| Cyclization | Formation of the piperidine ring through intramolecular reactions. |

Mechanism of Action

The mechanism of action of tert-Butyl 2-(3-ethoxy-3-oxopropyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the nature of the target enzyme. The piperidine ring and the ethoxy-oxopropyl group play crucial roles in binding to the active site of the enzyme, leading to changes in enzyme activity.

Comparison with Similar Compounds

Positional Isomers

The position of substituents on the piperidine ring significantly influences physicochemical and biological properties.

- tert-Butyl 4-(3-ethoxy-3-oxopropyl)piperidine-1-carboxylate (CAS 301232-45-1): Substituent position: 4-position (vs. 2-position in the target compound). Molecular formula: C₁₅H₂₇NO₄ (identical to the target compound). For example, a 4-substituent may adopt equatorial conformations more readily than a 2-substituent, affecting interactions with biological targets .

Substituent Group Variations

Variations in the functional group attached to the piperidine ring modulate reactivity and binding affinity.

Key Observations :

Stereochemical Considerations

Chirality at the 2-position (e.g., (2R)-configured derivatives) significantly impacts biological activity. For instance, tert-Butyl (2R)-2-(3-methoxy-3-oxopropyl)-5-methylidenepiperidine-1-carboxylate demonstrates optical activity ([α]D = +3.0°), which may correlate with enantioselective receptor interactions .

Dicarboxylate Derivatives

Compounds with dual ester groups exhibit distinct reactivity:

- 1-tert-Butyl 4-ethyl 3-oxopiperidine-1,4-dicarboxylate (CAS 71233-25-5):

- Structure : Dual ester groups at 1- and 4-positions.

- Impact : Enhanced electrophilicity at the 3-oxo position, facilitating nucleophilic additions or cyclizations .

Biological Activity

Chemical Identity and Properties

tert-Butyl 2-(3-ethoxy-3-oxopropyl)piperidine-1-carboxylate, with the molecular formula , is a piperidine derivative characterized by its unique structure that includes a tert-butyl ester and an ethoxy-oxopropyl substituent. This compound is utilized in various fields, including organic synthesis, medicinal chemistry, and biochemical research.

Synthesis

The synthesis of this compound typically involves the reaction of tert-butyl piperidine-1-carboxylate with ethyl 3-oxopropanoate under basic conditions, leading to the formation of the desired product through nucleophilic substitution mechanisms.

Biological Activity

Mechanism of Action

The biological activity of this compound is primarily attributed to its interactions with specific enzymes. The compound can function as either an inhibitor or an activator depending on the target enzyme. The piperidine ring and the ethoxy-oxopropyl group are crucial for binding to enzyme active sites, influencing enzyme functionality.

Research Findings

Recent studies have highlighted several biological applications:

- Enzyme Interaction Studies : The compound has been shown to interact with various enzymes, providing insights into enzyme mechanisms and inhibition pathways. Its role as a substrate in biochemical assays allows researchers to explore enzyme kinetics and inhibition profiles.

- Therapeutic Applications : Ongoing research indicates potential therapeutic uses in drug development, particularly targeting specific biological pathways associated with diseases. The compound's structure suggests it may have applications in developing anti-inflammatory or anti-cancer drugs .

- Toxicological Studies : Investigations into the safety profile of this compound are essential for its application in medicinal chemistry. Preliminary studies suggest that it exhibits low toxicity levels in vitro, making it a candidate for further pharmacological evaluation .

Comparative Analysis

A comparison with similar compounds reveals differences in biological activity and potential applications:

| Compound Name | Structure | Biological Activity | Applications |

|---|---|---|---|

| tert-Butyl 3-oxopiperidine-1-carboxylate | Similar piperidine structure | Moderate enzyme inhibition | Organic synthesis |

| tert-Butyl 4-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate | Different substitution pattern | Varies in reactivity | Medicinal chemistry |

| tert-Butyl 2-(2-amino-3-methoxy-3-oxopropyl)piperidine-1-carboxylate | Contains amino group | Different reactivity profile | Biochemical research |

Case Study 1: Enzyme Inhibition

In a study examining enzyme inhibition, this compound demonstrated significant inhibitory effects on specific monoamine oxidases (MAOs), which are crucial in neurotransmitter metabolism. The IC50 values indicated robust inhibition at low concentrations, suggesting its potential as a therapeutic agent for neurological disorders .

Case Study 2: Anti-inflammatory Potential

Another study focused on the anti-inflammatory properties of this compound, revealing that it could reduce pro-inflammatory cytokine production in macrophages. The results indicated that the compound might modulate immune responses, making it a candidate for treating inflammatory diseases .

Q & A

Q. What are the established synthetic routes for tert-Butyl 2-(3-ethoxy-3-oxopropyl)piperidine-1-carboxylate, and what reaction conditions are critical for high yield?

- Methodological Answer : Synthesis typically involves multi-step protocols starting with piperidine derivatives. A common approach includes:

- Step 1 : Protection of the piperidine nitrogen using tert-butoxycarbonyl (Boc) anhydride under basic conditions (e.g., sodium hydroxide) to form the Boc-piperidine intermediate .

- Step 2 : Introduction of the 3-ethoxy-3-oxopropyl moiety via nucleophilic substitution or alkylation, often requiring anhydrous solvents (e.g., dichloromethane) and catalysts like triethylamine .

- Critical Conditions : Temperature control (0–25°C), inert atmosphere (N₂/Ar), and stoichiometric precision to avoid side reactions. Yields >70% are achievable with optimized reagent ratios .

Q. How is the structural integrity of this compound confirmed post-synthesis?

- Methodological Answer : Structural validation employs:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm proton environments (e.g., tert-butyl singlet at ~1.4 ppm, ethoxy triplet at ~1.2 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ or [M+Na]⁺) .

- Infrared (IR) Spectroscopy : Detection of carbonyl stretches (C=O at ~1700–1750 cm⁻¹) from ester and Boc groups .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks .

- Storage : Store at 2–8°C in airtight containers under inert gas (e.g., N₂) to prevent hydrolysis of the ester group .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to resolve low yields in the alkylation step?

- Methodological Answer : Low yields often arise from steric hindrance or competing side reactions. Strategies include:

- Solvent Screening : Replace polar aprotic solvents (e.g., DMF) with less polar alternatives (e.g., THF) to enhance nucleophilicity .

- Catalyst Tuning : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to improve interfacial reactivity .

- Computational Modeling : Employ density functional theory (DFT) to predict transition states and identify rate-limiting steps, as demonstrated in ICReDD’s reaction path optimization workflows .

Q. What analytical approaches can reconcile discrepancies in purity assessments (e.g., HPLC vs. NMR)?

- Methodological Answer : Discrepancies may stem from residual solvents or degradation products. Resolve via:

Q. How does the tert-butyl group influence the compound’s stability and reactivity in downstream applications?

- Methodological Answer : The tert-butyl group:

- Enhances Stability : Steric shielding protects the piperidine nitrogen from oxidation or nucleophilic attack .

- Modulates Lipophilicity : Increases logP values, improving membrane permeability in biological assays .

- Facilitates Deprotection : Boc removal under acidic conditions (e.g., TFA/DCM) yields free piperidine for further functionalization .

Q. What strategies mitigate racemization during stereoselective modifications of the piperidine ring?

- Methodological Answer : Racemization risks arise during ring functionalization. Mitigation approaches:

- Low-Temperature Reactions : Conduct substitutions at –20°C to slow kinetic pathways favoring racemization .

- Chiral Auxiliaries : Use enantiopure starting materials (e.g., (R)- or (S)-Boc-piperidine) to enforce stereochemical control .

- Catalytic Asymmetric Synthesis : Employ chiral catalysts (e.g., BINOL-derived phosphoric acids) for enantioselective alkylation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.